molecular formula C18H30BN3O3 B13702453 6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester

6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester

Cat. No.: B13702453
M. Wt: 347.3 g/mol
InChI Key: LMGKHJCDNHKJNH-UHFFFAOYSA-N
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Description

6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its versatile applications. Boronic esters are known for their role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. This compound, in particular, is valued for its stability and reactivity, making it a useful intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester typically involves the reaction of 6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene . The resulting boronic ester is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for purification and isolation can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester back to the parent boronic acid.

    Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding boronic acid, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester involves its ability to form stable complexes with various metal catalysts, such as palladium. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the metal catalyst.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridineboronic Acid Pinacol Ester: Similar in structure but lacks the piperazinyl and methoxyethyl groups.

    6-Methoxypyridine-2-boronic Acid Pinacol Ester: Contains a methoxy group at a different position on the pyridine ring.

    2,6-Bis(benzyloxy)pyridine-3-boronic Acid Pinacol Ester: Features additional benzyloxy groups on the pyridine ring .

Uniqueness

6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester is unique due to the presence of the piperazinyl and methoxyethyl groups, which enhance its reactivity and stability. These functional groups also provide additional sites for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C18H30BN3O3

Molecular Weight

347.3 g/mol

IUPAC Name

1-(2-methoxyethyl)-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine

InChI

InChI=1S/C18H30BN3O3/c1-17(2)18(3,4)25-19(24-17)15-6-7-16(20-14-15)22-10-8-21(9-11-22)12-13-23-5/h6-7,14H,8-13H2,1-5H3

InChI Key

LMGKHJCDNHKJNH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)CCOC

Origin of Product

United States

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